molecular formula C25H19BrN4O3S B12190117 5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12190117
M. Wt: 535.4 g/mol
InChI Key: SCNSZTWMKPGRBS-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, and a triazatricyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bromophenyl group: This can be achieved through bromination of a suitable phenyl precursor.

    Introduction of the sulfonyl group: This step involves sulfonylation, typically using reagents like sulfonyl chlorides.

    Construction of the triazatricyclo ring system: This complex ring system is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • 5-(4-fluorophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Uniqueness

The uniqueness of 5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart unique reactivity and properties compared to its analogs.

Properties

Molecular Formula

C25H19BrN4O3S

Molecular Weight

535.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19BrN4O3S/c1-16-5-7-17(8-6-16)15-30-23(27)21(34(32,33)19-11-9-18(26)10-12-19)14-20-24(30)28-22-4-2-3-13-29(22)25(20)31/h2-14,27H,15H2,1H3

InChI Key

SCNSZTWMKPGRBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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